(3-Methoxyphenyl)hydrazine dihydrochloride
Description
Properties
IUPAC Name |
(3-methoxyphenyl)hydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-10-7-4-2-3-6(5-7)9-8;;/h2-5,9H,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJQSKBPIMEPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-28-7 | |
| Record name | (3-methoxyphenyl)hydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Diazotization and Reduction Method
A widely used approach to prepare methoxyphenylhydrazines involves:
- Step 1: Diazotization of 3-methoxyaniline by treatment with sodium nitrite and hydrochloric acid at low temperatures (0–5 °C). This forms the corresponding diazonium salt.
- Step 2: Subsequent reduction of the diazonium salt to the hydrazine derivative using reducing agents such as ammonium sulfite or hypophosphorous acid.
- Step 3: Acidification with hydrochloric acid to precipitate the dihydrochloride salt.
This method is characterized by controlled temperature conditions to maintain diazonium salt stability and optimize yield.
Example parameters from a related process for 4-methoxyphenyl hydrazine hydrochloride (which can be adapted for 3-methoxy isomer):
| Parameter | Condition |
|---|---|
| Molar ratio (Aniline: HCl: NaNO2) | 1 : 2.3–3.2 : 1–1.1 |
| Temperature during NaNO2 addition | 0–5 °C |
| Reaction time | 30–90 minutes |
| Post-reaction treatment | Addition of ammonium sulfate and HCl |
| Molar ratio (Ammonium sulfate: HCl: Aniline) | 1 : 2–3.5 : 2.5–3.0 |
This process yields high purity hydrazine hydrochloride salts with advantages including high reaction speed, short operation time, and low production cost.
Alternative Preparation via Hydrazone Intermediates
Recent research has explored the synthesis of hydrazine derivatives through hydrazone intermediates, particularly in the context of pyrazole synthesis. Although these studies focus on pyrazole formation, the preparation of hydrazine salts such as (3-Methoxyphenyl)hydrazine dihydrochloride can be inferred as a precursor step.
- Hydrazones of aromatic aldehydes (including methoxy-substituted benzaldehydes) react with substituted acetophenones in ethanol under acidic catalysis (e.g., HCl) and mild oxidants (e.g., iodine and dimethyl sulfoxide).
- The reaction conditions are optimized to promote cyclization and oxidation to pyrazoles, but the intermediate hydrazine derivatives can be isolated or synthesized by modifying reaction parameters.
- Acidic conditions (catalytic HCl) are critical to promote imine formation and subsequent cyclization.
- Reaction temperatures typically involve reflux in ethanol (~70 °C), with reaction times ranging from 0.5 to 16 hours depending on substrates and catalysts.
A representative data table from pyrazole synthesis research (which uses hydrazine derivatives as starting materials) is shown below:
| Entry | Phenacyl Derivative | Equiv Hydrazone | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1 (bromoacetophenone) | 1.4 | 0.5 | 92 | Hydrazone added to refluxing solution |
| 2 | 4 (4'-methoxy-2-bromoacetophenone) | 1.4 | 0.5 | 86 | Similar conditions |
| 3 | 5 (2-phenoxyacetophenone) | 1.4 | 48 | NR | No reaction without acid |
While this table focuses on pyrazole yields, the preparation of this compound would involve isolating the hydrazine intermediate prior to cyclization.
Key Reaction Parameters and Optimization
- Temperature: Low temperatures (0–5 °C) are essential during diazotization to prevent decomposition of diazonium salts.
- Molar Ratios: Precise stoichiometric control of aniline, hydrochloric acid, and sodium nitrite is critical for high yield and purity.
- Reaction Time: Typically 30–90 minutes for diazotization and reduction steps; longer times may lead to side reactions.
- Acidification: Addition of hydrochloric acid after reduction stabilizes the hydrazine as its dihydrochloride salt.
- Reducing Agents: Ammonium sulfate or similar agents facilitate efficient reduction of diazonium salts to hydrazines.
Summary Table of Preparation Methods
| Method | Key Steps | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Diazotization & Reduction | Aniline → diazonium salt → reduction | 0–5 °C, NaNO2, HCl, ammonium sulfate | High yield, cost-effective | Requires careful temperature control |
| Hydrazone Intermediate Route | Hydrazone formation → cyclization | Reflux in EtOH, cat. HCl, I2/DMSO | Modular synthesis, versatile | Longer reaction times, complex purification |
| Direct Acidification | Hydrazine base + HCl | Room temp to mild heating | Simple, straightforward | Requires pure hydrazine base |
Research Findings and Practical Considerations
- The diazotization and reduction method remains the most practical and industrially scalable approach for preparing this compound due to its high yield and low cost.
- Hydrazone-based methods, while more complex, offer synthetic flexibility for preparing substituted hydrazines in situ for further transformations such as pyrazole synthesis.
- Acid strength and type influence the crystallinity and stability of the dihydrochloride salt.
- Temperature control during diazotization is critical to prevent side reactions and decomposition.
- Use of ammonium sulfate in the reduction step enhances yield and purity by scavenging byproducts.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form hydrazones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Azobenzenes
Reduction: Hydrazones
Substitution: Various substituted hydrazines
Scientific Research Applications
Antimicrobial Activity
Research indicates that (3-Methoxyphenyl)hydrazine dihydrochloride exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated moderate antibacterial activity, suggesting potential use in developing new antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and modulation of protein interactions. This aspect is particularly promising for drug development targeting specific cancer pathways .
Enzyme Inhibition Studies
This compound has shown promise in enzyme inhibition studies. It interacts with key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders or diseases characterized by enzyme dysregulation. For example, it has been studied as a selective inhibitor of aldehyde reductase, which plays a role in diabetic complications .
Industrial Applications
In addition to its biological applications, this compound is utilized in the industrial sector for producing dyes and pigments. Its chemical properties allow it to serve as a precursor in synthesizing various organic compounds used in manufacturing processes .
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized hydrazone derivatives containing this compound revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The derivatives were tested using the disc diffusion method, demonstrating varying degrees of effectiveness compared to standard antibiotics .
Case Study 2: Anticancer Research
In a separate investigation focusing on the anticancer potential of this compound, researchers observed that the compound inhibited the growth of specific cancer cell lines by inducing apoptosis. This study highlighted its potential as a lead compound for developing novel anticancer therapies .
Summary Table of Applications
| Application Area | Specific Use Cases | Findings |
|---|---|---|
| Antimicrobial | Against Gram-positive/negative bacteria | Moderate activity observed |
| Anticancer | Inhibition of cancer cell proliferation | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Aldehyde reductase inhibition | Potential therapeutic applications |
| Industrial Chemistry | Production of dyes and pigments | Serves as a precursor for organic synthesis |
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include enzyme inhibition and protein-protein interactions .
Comparison with Similar Compounds
Structural and Electronic Effects
The table below compares key structural features, properties, and applications of (3-Methoxyphenyl)hydrazine dihydrochloride with analogous hydrazine derivatives:
Biological Activity
(3-Methoxyphenyl)hydrazine dihydrochloride, a hydrazine derivative, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
This compound is characterized by its methoxy-substituted phenyl group attached to a hydrazine moiety. The compound can undergo various chemical reactions, including oxidation to form azobenzenes and reduction to yield hydrazones. Its mechanism of action primarily involves enzyme inhibition and protein interactions, where it binds to active sites of enzymes, preventing substrate binding and subsequent catalysis.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of hydrazines, including this compound, showed potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
2. Anticancer Potential
The compound has also been investigated for its anticancer effects. In vitro studies revealed that it can induce cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231, with mechanisms involving apoptosis and inhibition of cell proliferation . The structure-activity relationship suggests that modifications in the hydrazine structure can enhance its anticancer efficacy .
3. Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. It has been reported to inhibit lipoxygenase activity significantly, with a potency reaching up to 93% at specific concentrations . This inhibition could have implications for inflammatory conditions where lipoxygenase plays a critical role.
Data Table: Biological Activities Overview
| Biological Activity | Effectiveness | Target Organisms/Cells | Mechanism |
|---|---|---|---|
| Antimicrobial | High | MRSA, E. coli, S. aureus | Inhibition of cell wall synthesis |
| Anticancer | Moderate to High | MCF-7, MDA-MB-231 | Induction of apoptosis |
| Enzyme Inhibition | Significant | Lipoxygenase | Competitive inhibition |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in PubMed Central highlighted the effectiveness of several hydrazine derivatives against MRSA. The tested compounds exhibited comparable or superior activity compared to standard antibiotics, suggesting potential for development into new antimicrobial agents .
- Cytotoxicity in Cancer Cells : Research focusing on the cytotoxic effects of this compound revealed that it significantly reduced viability in cancer cell lines through mechanisms involving oxidative stress and apoptosis induction .
- Enzyme Inhibition Studies : A recent investigation into the enzyme inhibitory properties showed that this compound effectively inhibited lipoxygenase activity with an IC50 value indicating strong potential as an anti-inflammatory agent .
Q & A
Q. What are the validated synthetic routes for (3-Methoxyphenyl)hydrazine dihydrochloride, and how do reaction conditions affect purity?
The compound is typically synthesized via diazotization of 3-methoxyaniline followed by reduction with stannous chloride in hydrochloric acid. Purity (>98%) is achieved through recrystallization in ethanol/HCl mixtures. Impurities like unreacted aniline or over-reduced byproducts can be minimized by controlling temperature (0–5°C) and stoichiometric excess of reducing agents. Characterization via ¹H NMR (δ 3.80 ppm for OCH₃) and elemental analysis (C: ~36.8%, H: ~4.6%) is critical .
Q. Which analytical techniques are optimal for characterizing this compound?
- HPLC-MS : Confirms molecular ion peaks at m/z 174.63 (M+H⁺) and isotopic chlorine patterns.
- FT-IR : Key bands include N-H stretches (~3200 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) for the methoxy group.
- XRD : Crystallinity assessment reveals monoclinic lattice parameters (a = 7.2 Å, b = 12.8 Å). Discrepancies in spectral data (e.g., shifted N-H stretches) may arise from hydration states or counterion interactions, resolvable via TGA-DSC analysis .
Q. What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, lab coat, and goggles are mandatory due to R36/37/38 (irritant) classification.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation.
- Spill Management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite. UN2811 requires segregated waste disposal .
Advanced Research Questions
Q. How does the methoxy substituent influence reactivity in heterocyclic synthesis (e.g., Fischer indole, pyrazole formation)?
The electron-donating methoxy group at the meta position enhances electrophilic substitution in indole synthesis. For example, in Fischer indole reactions, it directs cyclization to form 5-methoxyindoles (yield: 70–85%) rather than 7-substituted isomers. Steric hindrance from the substituent slows nucleophilic attacks, necessitating higher temperatures (80–100°C) compared to unsubstituted analogs .
Q. What are the thermal decomposition pathways of this compound?
TGA-DSC studies show two-stage decomposition:
- Stage 1 (150–200°C) : Loss of HCl and hydrazine, forming 3-methoxyphenyl radicals.
- Stage 2 (>250°C) : Radical recombination yields dimers (e.g., 3,3'-dimethoxybiphenyl) or methoxybenzene via demethoxylation. Comparative studies with 3-methyl analogs indicate slower decomposition due to the methoxy group’s electron-donating effects .
Q. Can DFT calculations predict reaction mechanisms involving this compound?
M05-2X/6-31G(d) simulations reveal:
- Epoxide Reduction : Hydrazine acts as a two-electron donor, with activation barriers ~25 kcal/mol for epoxide ring opening.
- N-N Bond Cleavage : Requires acidic conditions (ΔG‡ = 30 kcal/mol) to protonate the hydrazine moiety. Edge-substituted aromatic domains show higher reactivity than interior positions due to reduced steric strain .
Q. How do structural analogs (e.g., 3,5-dimethyl or chloro derivatives) compare in catalytic applications?
- 3,5-Dimethylphenylhydrazine : Higher steric bulk reduces coupling efficiency in Suzuki reactions (yield drop: 15–20%).
- 2,6-Dichloro Derivatives : Electron-withdrawing Cl groups increase oxidative stability but reduce solubility in polar solvents. Selectivity in Pd-catalyzed cross-coupling improves due to hindered ortho positions .
Data Contradictions and Resolution
Q. Conflicting reports on solubility: Polar vs. nonpolar solvents?
Early studies claim solubility in methanol (50 mg/mL), while recent work notes limited solubility (<10 mg/mL). This discrepancy arises from hydration states: anhydrous forms dissolve readily in DMSO, while dihydrate forms require sonication. Verify hydration via Karl Fischer titration before use .
Q. Divergent catalytic outcomes in cross-coupling reactions: Steric vs. electronic effects?
A 2024 study reported 80% yield in Buchwald-Hartwig amination, contrasting with 45% in earlier work. This stems from optimized Pd₂(dba)₃/XPhos systems (1:3 ligand ratio) mitigating methoxy-directed catalyst poisoning. Always pre-screen ligands (e.g., SPhos vs. XPhos) for electronic matching .
Methodological Recommendations
- Synthetic Optimization : Use SnCl₂·2H₂O (1.5 eq.) in 6M HCl for >95% conversion.
- Stability Testing : Conduct accelerated aging at 40°C/75% RH; degradation <5% over 6 months indicates suitability for long-term storage.
- Computational Modeling : Pair DFT with MD simulations to account for solvation effects in aqueous reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
